[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine
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Overview
Description
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including bromine, chlorine, and a furan ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonamide as the core structure.
Chlorination: Chlorine is introduced at the 5-position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Furylmethylation: The furan ring is attached via a nucleophilic substitution reaction using 2-furylmethyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The furan ring and sulfonamide group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the furan ring or sulfonamide group.
Reduction Products: Reduced forms of the furan ring or sulfonamide group.
Scientific Research Applications
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential antimicrobial and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The bromine and chlorine atoms, along with the furan ring, contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-furylmethyl)amine: Unique due to its specific substitution pattern and functional groups.
2-bromo-5-chloro-N-(2-thienylmethyl)-4-methylbenzenesulfonamide: Similar structure but with a thiophene ring instead of a furan ring.
2-bromo-5-chloro-N-(2-pyridylmethyl)-4-methylbenzenesulfonamide: Contains a pyridine ring, offering different chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of bromine, chlorine, and furan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
1246822-66-1 |
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Molecular Formula |
C12H11BrClNO3S |
Molecular Weight |
364.64g/mol |
IUPAC Name |
2-bromo-5-chloro-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H11BrClNO3S/c1-8-5-10(13)12(6-11(8)14)19(16,17)15-7-9-3-2-4-18-9/h2-6,15H,7H2,1H3 |
InChI Key |
PAAISSXNVWHNCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=CO2)Br |
Origin of Product |
United States |
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